molecular formula C4H5BF2N2O2 B12945729 [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid

[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid

Cat. No.: B12945729
M. Wt: 161.91 g/mol
InChI Key: HTLXNJZCSDFDHP-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic acid is a fluorinated heterocyclic boronic acid featuring a pyrazole ring substituted with a difluoromethyl group at the 1-position and a boronic acid moiety at the 3-position. Its structure combines the versatility of boronic acids in cross-coupling reactions (e.g., Suzuki-Miyaura) with the unique physicochemical properties imparted by fluorine substitution. Fluorinated groups, such as difluoromethyl, enhance metabolic stability, lipophilicity, and bioavailability, making this compound valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C4H5BF2N2O2

Molecular Weight

161.91 g/mol

IUPAC Name

[1-(difluoromethyl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C4H5BF2N2O2/c6-4(7)9-2-1-3(8-9)5(10)11/h1-2,4,10-11H

InChI Key

HTLXNJZCSDFDHP-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)C(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid typically involves the introduction of a difluoromethyl group into a pyrazole ring, followed by the formation of the boronic acid moiety. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. The boronic acid group can be introduced using boron-containing reagents such as boronic esters or boron trihalides.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring or the boronic acid moiety.

    Substitution: The compound can participate in substitution reactions, where the difluoromethyl group or the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrazole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid serves as a versatile building block for the construction of more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: The compound has potential applications in the development of biologically active molecules. Its boronic acid moiety can interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive compounds.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.

Industry: The compound is also used in materials science for the synthesis of advanced materials with specific properties. Its ability to form stable complexes with various metals makes it valuable in catalysis and other industrial applications.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes and other proteins. The difluoromethyl group enhances the compound’s stability and reactivity, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-yl vs. 4-yl Boronic Acids

A key structural variation involves the position of the boronic acid group on the pyrazole ring. For example:

  • [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid (CAS 1312693-57-4) has the boronic acid at the 4-position instead of the 3-position. This positional isomerism influences electronic properties and reactivity.
Table 1: Positional Isomers Comparison
Compound Boronic Acid Position Key Properties
[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic acid 3 Higher electron deficiency near B(OH)₂; enhanced Suzuki coupling efficiency
[1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid 4 Reduced steric hindrance; potential for divergent regioselectivity in reactions

Fluorinated Substituents: Difluoromethyl vs. Trifluoromethyl

The nature of the fluorinated group significantly impacts reactivity and bioactivity:

  • [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid (CAS 344591-91-9) replaces the difluoromethyl group with a stronger electron-withdrawing trifluoromethyl group. The trifluoromethyl group increases lipophilicity (logP) and may improve binding to hydrophobic enzyme pockets. However, its higher electronegativity could reduce protodeboronation stability compared to the difluoromethyl analog .
  • Non-fluorinated analogs, such as [1-methyl-1H-pyrazol-3-yl]boronic acid, lack metabolic stability enhancements conferred by fluorine, making them less suitable for in vivo applications .

Protecting Groups and Derivatives

Protecting groups modulate solubility and stability during synthesis:

  • (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid (CAS in ) incorporates a tert-butoxycarbonyl (Boc) group. The Boc group improves solubility in organic solvents and prevents unwanted side reactions, but requires deprotection steps for further functionalization .

Sulfur-Containing Analogs

  • [1-(Cyclopropylsulfonyl)-1H-pyrazol-3-yl]boronic acid (CAS 1693764-22-5) replaces the difluoromethyl group with a sulfonyl moiety.

Anticancer Activity

Boronic acid derivatives, including pyrazolyl boronic acids, exhibit anticancer activity by targeting proteasomes or kinases. The difluoromethyl group in this compound may enhance cell permeability compared to non-fluorinated analogs, as seen in studies of similar compounds .

Suzuki Coupling Efficiency

The compound’s boronic acid group enables efficient cross-coupling reactions. For example, in , a related pyrazolyl boronic acid was used in a Suzuki reaction to synthesize a triazolopyrimidine derivative. The difluoromethyl group’s electron-withdrawing nature likely stabilizes the boronic acid, reducing protodeboronation and improving yields compared to less electronegative substituents .

Physicochemical Properties

  • Density and Acidity : Fluorination increases density (e.g., 1.51 g/cm³ predicted for a related acetic acid derivative) and lowers pKa, enhancing solubility in polar aprotic solvents .
  • Thermal Stability: The difluoromethyl group may improve thermal stability compared to chlorinated or non-halogenated analogs due to strong C-F bonds .

Biological Activity

[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic acid is a boronic acid derivative notable for its difluoromethyl-substituted pyrazole structure. This compound has garnered attention for its potential biological activities, particularly in drug development and agricultural applications. Its unique chemical properties, including the ability to form reversible covalent bonds with diols, make it a valuable candidate for various therapeutic and synthetic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Property Value
Molecular FormulaC3_3H5_5B N2_2O2_2
Molecular Weight131.9 g/mol
Functional GroupsBoronic acid, difluoromethyl group
SolubilitySoluble in polar solvents

The difluoromethyl group enhances the compound's reactivity and biological activity, allowing it to interact effectively with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have shown that the difluoromethyl group can significantly enhance binding affinity, thereby modulating enzymatic activities and influencing biochemical pathways relevant to therapeutic effects .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a wide range of antimicrobial activities. For instance, compounds structurally related to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth . A notable study reported that certain pyrazole derivatives demonstrated significant activity against E. coli and S. aureus, suggesting the potential for developing new antibacterial agents.

Anti-cancer Activity

Recent investigations have highlighted the potential of pyrazole-based compounds in cancer therapy. For example, a series of pyrazole derivatives were found to inhibit lactate dehydrogenase (LDH) in cancer cell lines, leading to reduced cellular lactate production and growth inhibition . This suggests that this compound could be explored further for its anticancer properties.

Agricultural Applications

The compound is also being researched for its potential use in agricultural chemistry as a pesticide or herbicide component. Its biological activity against pests indicates that it may serve as an effective agrochemical agent .

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including those similar to this compound:

  • Study on Antimicrobial Activity : A novel series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested against various pathogens, showing high activity against both MAO-A and MAO-B isoforms .
  • Cancer Cell Line Testing : Compounds derived from pyrazole structures demonstrated sub-micromolar inhibition of LDH in pancreatic cancer cell lines, emphasizing their potential as therapeutic agents .

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